5-Ethyl-2-methylpyridine

Catalog No.
S564639
CAS No.
104-90-5
M.F
C8H11N
M. Wt
121.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-2-methylpyridine

CAS Number

104-90-5

Product Name

5-Ethyl-2-methylpyridine

IUPAC Name

5-ethyl-2-methylpyridine

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

InChI

InChI=1S/C8H11N/c1-3-8-5-4-7(2)9-6-8/h4-6H,3H2,1-2H3

InChI Key

NTSLROIKFLNUIJ-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C=C1)C

Solubility

0.10 M
12 mg/mL at 20 °C
Sol in alc, ether, benzene, dilute acids, concn sulfuric acid
Very soluble in acetone
In water, 1.2 g/100 ml @ 29 °C
Solubility in water, g/l at 20 °C: 12 (moderate)
Slightly soluble in water and fat
Soluble (in ethanol)

Synonyms

2-Methyl-5-ethylpyridine; 3-Ethyl-6-methylpyridine; 5-Ethyl-α-picoline; 6-Methyl-3-ethylpyridine; Aldehydecollidine; Aldehydine; Collidine; MEP; NSC 1984;

Canonical SMILES

CCC1=CN=C(C=C1)C
  • Formula: C8H11N []
  • Colorless liquid []
  • Found naturally in trace amounts in foods like Parmigiano-Reggiano cheese, contributing to its aroma []

Molecular Structure Analysis

  • 5-Ethyl-2-methylpyridine consists of a six-membered aromatic ring with nitrogen (pyridine ring) with an ethyl group (C2H5) attached at the 5th position and a methyl group (CH3) at the 2nd position [].
  • The presence of the aromatic ring and the nitrogen atom influence the compound's chemical properties [].

Chemical Reactions Analysis

  • Synthesis: Produced by the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia [].

    Balanced chemical equation: 4 CH3CHO + NH3 → (C2H5)(CH3)C5H3N + 4 H2O []

  • Precursor to nicotinic acid (vitamin B3): 5-Ethyl-2-methylpyridine can be oxidized to nicotinic acid, a process relevant in vitamin B3 production [].


Physical And Chemical Properties Analysis

  • Boiling point: 178 °C []
  • Density: 0.9208 g/cm3 []
  • Solubility in water: 1.2 g/100 mL []
  • Combustible liquid []
  • Suspected reproductive and developmental toxicity [].
  • May cause drowsiness or dizziness [].
  • Harmful to aquatic life [].
  • Combustible. Reacts with strong oxidizers, posing a fire and explosion hazard [].

Precursor to Nicotinic Acid (Vitamin B3):

This compound serves as a convenient precursor for the synthesis of nicotinic acid, a vital form of vitamin B3. The conversion involves oxidation of 5-ethyl-2-methylpyridine with nitric acid, followed by decarboxylation of the intermediate 2,5-pyridinedicarboxylic acid . This efficient synthesis contributes to research related to vitamin B3 deficiency and its treatment.

Investigation of Maillard Reaction Chemistry:

5-ethyl-2-methylpyridine plays a role in studies exploring the Maillard reaction, a complex series of chemical reactions responsible for the characteristic flavors and aromas found in cooked foods. This compound contributes to the formation of volatile compounds associated with nutty and roasted aromas, particularly in Parmigiano-Reggiano cheese . Research utilizes this understanding to optimize food processing techniques and enhance the sensory quality of various products.

Studies on Solid-Phase Microextraction (SPME):

The adsorption properties of 5-ethyl-2-methylpyridine have been explored in the context of solid-phase microextraction (SPME), a technique used to extract and preconcentrate volatile and semi-volatile compounds from various matrices. Studies demonstrate the effectiveness of this compound in extracting specific analytes at nanogram levels, both from headspace and liquid samples . This research contributes to the development and refinement of SPME methods for diverse analytical applications.

Physical Description

2-methyl-5-ethylpyridine appears as a colorless to yellow liquid. Insoluble in water and more dense than water. Hence sinks in water. Contact may slightly irritate the skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Liquid
COLOURLESS LIQUID.
Colourless liquid; Sharp penetrating aromatic aroma

Color/Form

Colorless liquid

XLogP3

2

Boiling Point

352 °F at 760 mm Hg (USCG, 1999)
178.3 °C
177.8 °C @ 747 mm Hg

Flash Point

155 °F (USCG, 1999)
155 °F, 68 °C (OPEN CUP)
68 °C o.c.

Vapor Density

4.2 (AIR= 1)
Relative vapor density (air = 1): 4.2

Density

0.922 at 68 °F (USCG, 1999)
d0 0.94
Specific gravity: 0.9184 @ 23 °C/4 °C
Density (at 20 °C): 0.92 g/cm³
Relative density of the vapour/air-mixture at °C (air = 1): 1.01
0.917-0.923

LogP

2.39

Odor

Sharp, penetrating odor
Strong aromatic odo

Melting Point

-94.5 °F (USCG, 1999)
-70.9 °C
-70.3 °C (freezing point)
-70.9°C
-70 °C

UNII

WG205CGK3Y

GHS Hazard Statements

Aggregated GHS information provided by 1842 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.95%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (99.67%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (89.58%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (10.42%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (79.7%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (10.42%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (89.25%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H412 (84.2%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

5.17 mm Hg (USCG, 1999)
1.43 mmHg
1.43 mm Hg @ 25 °C
Vapor pressure, kPa at 20 °C: 0.191

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Impurities

Picolines and other substituted pyridines are by-products

Other CAS

104-90-5

Wikipedia

5-ethyl-2-methylpyridine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Corrosives, Flammable - 2nd degree

Methods of Manufacturing

... by heating acetaldehyde ammonia in a double vol of abs alc
2-Methyl-5-ethylpyridine is made by a liquid-phase process in a 70% yield from acetaldehyde or ethylene (80% yield).
Reaction of paraldehyde with aqueous ammonia in the liquid phase is carried out at 200-300 °C and 12-13 MPa in the presence of an ammonium salt...to give 2-methyl-5-ethylpyridine in about 70% yield.
2-Methyl-5-ethylpyridine is obtained in the presence of fluoride ions by the reaction of aqueous ammonia with acetaldehyde (or with paraldehyde, which slowly releases the monomer).

General Manufacturing Information

Agriculture, forestry, fishing and hunting
Pyridine, 5-ethyl-2-methyl-: ACTIVE
Picolines and other substituted pyridines are byproducts.

Analytic Laboratory Methods

RIGHT-ANGLE MATRIX IS DESCRIBED FOR INTERPRETING UV DATA ON 2-METHYL-5-ETHYLPYRIDINE, A PRECURSOR OF NICOTINIC ACID, BY SPECTROPHOTOMETRY.
NIOSH Method 1613. Analysis of air samples for pyridine using gas chromatography with FID detection. Working range of 1 to 14 ppm (3 to 45 mg/cu m) for a 100-L air sample /Pyridine/
Pyridine and its derivatives in water and sediment were determined by gas chromatography. Recovery was 95, 90, and 84% from purified water, river water, and sediment, respectively. The detection limit was 0.001 mg/l water and 0.01 mg/l sediment. /Pyridine and its derivatives/

Dates

Modify: 2023-08-15

Explore Compound Types